molecular formula C23H17BrClN3O4 B12013063 4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate CAS No. 769153-53-9

4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate

Cat. No.: B12013063
CAS No.: 769153-53-9
M. Wt: 514.8 g/mol
InChI Key: FDPSBINSYZEQNB-LGJNPRDNSA-N
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Description

4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the hydrazone derivative, followed by the introduction of the bromine and chlorine substituents under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, brominating agents, and chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-((E)-{[oxo(4-ethoxyanilino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate
  • 4-bromo-2-((E)-{[oxo(4-morpholinylcarbonyl)anilino]acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate
  • 4-bromo-2-((E)-{[oxo(4-cyclohexylamino)carbonyl]anilino}acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate

Uniqueness

4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

CAS No.

769153-53-9

Molecular Formula

C23H17BrClN3O4

Molecular Weight

514.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H17BrClN3O4/c1-14-6-9-17(10-7-14)27-21(29)22(30)28-26-13-15-12-16(24)8-11-20(15)32-23(31)18-4-2-3-5-19(18)25/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

FDPSBINSYZEQNB-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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